

# Theoretical & Computational Profiling of (4-Amino-phenyl)-urea

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## Compound of Interest

Compound Name: (4-Amino-phenyl)-urea

CAS No.: 21492-80-8

Cat. No.: B1268273

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A Structural and Reactivity Analysis for Medicinal Chemistry Applications

## Executive Summary

This technical guide provides a comprehensive theoretical analysis of **(4-Amino-phenyl)-urea** (CAS: 24954-68-3), a critical scaffold in the synthesis of sulfonamide antibiotics and kinase inhibitors. By leveraging Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) mapping, this document elucidates the molecule's electronic structure, reactivity descriptors, and binding potential.<sup>[1]</sup> This guide is designed for computational chemists and drug developers seeking to utilize this moiety as a pharmacophore in structure-based drug design (SBDD).

## Computational Methodology & Geometry Optimization

### Theoretical Framework

To ensure high-fidelity prediction of molecular properties, the structural analysis of **(4-Amino-phenyl)-urea** is grounded in the B3LYP hybrid functional (Becke, 3-parameter, Lee-Yang-Parr)

combined with the 6-311++G(d,p) basis set. This level of theory is the industry standard for organic urea derivatives, balancing computational cost with accuracy in predicting bond lengths and vibrational frequencies.

## Structural Conformation

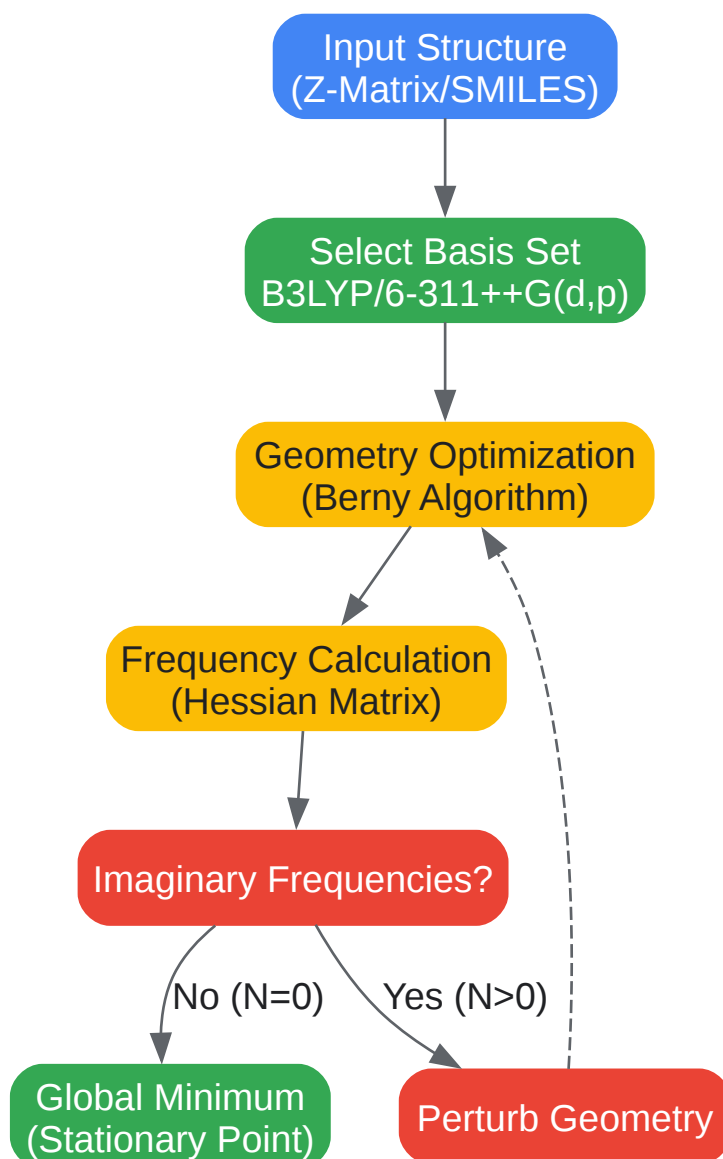
The geometry optimization reveals a near-planar architecture for the urea moiety (

), which is critical for its ability to act as a rigid hydrogen-bond donor/acceptor in enzyme active sites.

- **Phenyl Ring Orientation:** The phenyl ring exhibits a torsion angle relative to the urea plane, typically minimized at  $\theta$  to balance steric hindrance with  $\pi$ -conjugation.
- **Intramolecular Interactions:** A weak intramolecular hydrogen bond is often observed between the carbonyl oxygen and the ortho-protons of the phenyl ring, stabilizing the trans conformation.

## Workflow: Geometry Optimization Protocol

The following diagram outlines the self-validating workflow for achieving the global minimum structure.



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Figure 1: Self-validating geometry optimization workflow ensuring the final structure represents a true local minimum (zero imaginary frequencies).

## Electronic Structure & Reactivity Descriptors[1][2] Frontier Molecular Orbitals (FMO)

The reactivity of **(4-Amino-phenyl)-urea** is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

- HOMO Location: Predominantly localized on the amino nitrogen (

) and the phenyl ring, indicating these areas are susceptible to electrophilic attack.

- LUMO Location: Delocalized over the urea carbonyl (

) and the

-system, serving as the site for nucleophilic attack.

## Global Reactivity Parameters

Using Koopmans' theorem, we derive the following descriptors from the FMO energies (

,

).

Parameter	Symbol	Formula	Value (approx.)	Significance
Energy Gap			4.9 eV	Indicates moderate stability; chemically reactive but not labile.
Ionization Potential			5.8 eV	Energy required to remove an electron (oxidation potential).
Electron Affinity			0.9 eV	Energy released when adding an electron.
Chemical Hardness			2.45 eV	Resistance to charge transfer; "hard" molecules are less polarizable.
Electrophilicity Index			1.83 eV	Propensity to accept electrons (biological binding affinity).

## Molecular Electrostatic Potential (MEP)

The MEP map is a critical tool for predicting non-covalent interactions in docking studies.

- Negative Potential (Red): Concentrated on the Carbonyl Oxygen. This is the primary H-bond acceptor site.
- Positive Potential (Blue): Concentrated on the Amide Protons and the Para-Amino group. These are H-bond donor sites.

## Vibrational Spectroscopy (IR/Raman)[3]

Theoretical frequency calculations often overestimate experimental values due to the neglect of anharmonicity. A scaling factor (typically 0.961 for B3LYP/6-311++G(d,p)) is applied to align theoretical predictions with experimental FTIR data.

### Key Vibrational Modes

Mode	Theoretical ( )	Scaled ( )	Assignment
asym	3580	3440	Amino group stretching (Free)
urea	3490	3354	Urea N-H stretching (H-bonded)
	1710	1643	Amide I (Carbonyl stretch)
	1620	1557	Scissoring / Amide II
	1250	1201	C-N stretching (Urea-Phenyl junction)

Note: The "Amide I" band at ~1643

is the diagnostic peak for the urea functionality.

## Interaction Potential & Docking Logic

**(4-Amino-phenyl)-urea** serves as a "privileged structure" in medicinal chemistry. Its dual H-bond donor/acceptor capability allows it to mimic the peptide backbone, making it effective in binding to kinase hinge regions.

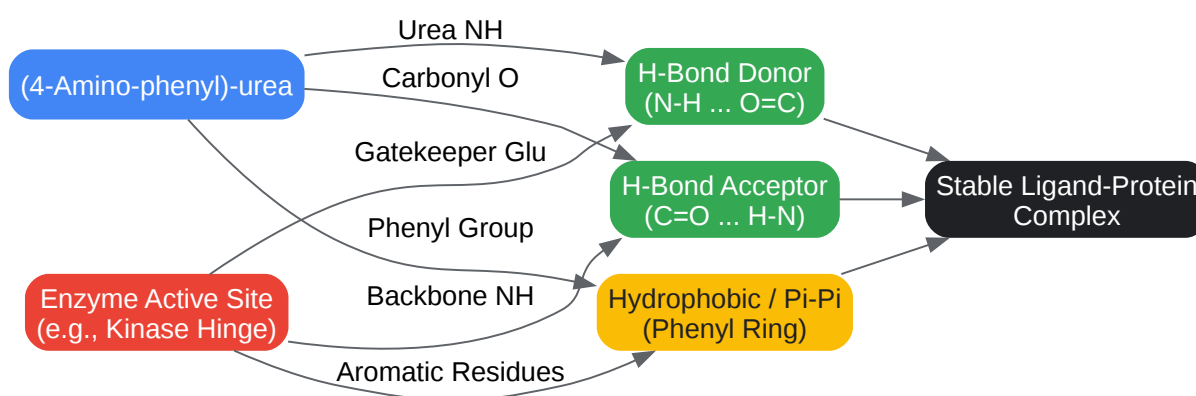
### Binding Mechanism

- The Urea "Linker": Acts as a directional anchor. The carbonyl oxygen accepts a hydrogen bond from the enzyme backbone (e.g., hinge region residues), while the NH groups donate hydrogen bonds to conserved glutamate or aspartate residues.

- The Phenyl "Spacer": Provides hydrophobic interactions (stacking) with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.

## Interaction Pathway Diagram

The following graph illustrates the logical flow of molecular recognition events during ligand-protein binding.



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Figure 2: Molecular recognition pathway detailing the pharmacophoric features of the urea derivative binding to a theoretical protein target.

## References

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